molecular formula C15H14O3S B6353041 (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 137444-52-1

(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6353041
CAS RN: 137444-52-1
M. Wt: 274.3 g/mol
InChI Key: FLHBTIDYDRABCO-UHFFFAOYSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as DMT, is a naturally occurring compound found in various plants and animals. DMT has been used for centuries for its psychoactive effects, and has recently been studied for its potential therapeutic applications.

Mechanism of Action

(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is believed to act on the serotonin receptor 5-HT2A, which is involved in the regulation of mood, emotion, cognition, and behavior. (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is thought to bind to the 5-HT2A receptor, causing an increase in the release of serotonin, which is a neurotransmitter involved in the regulation of mood, emotion, and behavior. Additionally, (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is believed to act on the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its effects on brain chemistry and physiology. (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is believed to cause an increase in serotonin and dopamine levels, which can lead to feelings of euphoria, increased energy, and improved mood. (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is also believed to cause an increase in the release of endorphins, which can lead to feelings of relaxation and pain relief. Additionally, (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is believed to cause an increase in the release of glutamate, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one in the laboratory is relatively simple and can be performed with readily available materials. Additionally, (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be easily separated from its isomers using chromatography. However, the synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one in the laboratory is not suitable for large-scale production, as the yields are low and the process is time-consuming. Additionally, the synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one in the laboratory is not suitable for therapeutic applications, as the purity of the product is not suitable for human consumption.

Future Directions

For research on (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one include the development of methods for large-scale production of the compound, the development of methods for purification of the compound for therapeutic applications, the development of methods for the delivery of the compound to the brain, and the investigation of the long-term effects of the compound on the brain and body. Additionally, further research is needed to investigate the potential therapeutic applications of (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, such as the treatment of depression, anxiety, and addiction. Finally, further research is needed to investigate the potential of (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one as an anti-inflammatory agent, and for its potential use in the treatment of cancer.

Synthesis Methods

(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthetically produced by various methods, including the reductive amination of indole-3-acetic acid with 3,4-dimethoxyphenylacetic acid. This method involves the reaction of indole-3-acetic acid with 3,4-dimethoxyphenylacetic acid in the presence of a reducing agent such as sodium cyanoborohydride. The reaction produces a mixture of (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its isomer (2Z)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. The two isomers can be separated by chromatography.

Scientific Research Applications

(2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and addiction. (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of cancer.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-13-8-6-11(10-14(13)18-2)5-7-12(16)15-4-3-9-19-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHBTIDYDRABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221226
Record name 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one

CAS RN

74441-58-0
Record name 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74441-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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